Cas no 177944-16-0 ((R)-N-(1-Phenylethyl)but-3-en-1-amine)

(R)-N-(1-Phenylethyl)but-3-en-1-amine is a chiral amine compound featuring a phenylethyl group and a butenyl side chain, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. Its stereochemical purity, conferred by the (R)-configuration, ensures high selectivity in enantioselective reactions, particularly in the formation of C–N bonds. The but-3-enyl moiety offers versatility for further functionalization, such as cross-coupling or polymerization reactions. This compound is commonly employed in the preparation of bioactive molecules and chiral ligands for catalysis. Its stability under standard conditions and well-defined reactivity profile make it a reliable choice for research and industrial processes requiring precise stereochemical control.
(R)-N-(1-Phenylethyl)but-3-en-1-amine structure
177944-16-0 structure
Product Name:(R)-N-(1-Phenylethyl)but-3-en-1-amine
CAS No:177944-16-0
MF:
MW:
MDL:MFCD11847789
CID:4615117
Update Time:2025-06-27

(R)-N-(1-Phenylethyl)but-3-en-1-amine Chemical and Physical Properties

Names and Identifiers

    • (R)-N-(1-Phenylethyl)but-3-en-1-amine
    • (R)-But-3-enyl-(1-phenyl-ethyl)-amine
    • MDL: MFCD11847789
    • Inchi: InChI=1S/C12H17N/c1-3-4-10-13-11(2)12-8-6-5-7-9-12/h3,5-9,11,13H,1,4,10H2,2H3/t11-/m1/s1
    • InChI Key: BXQDWPXPKVWDGU-LLVKDONJSA-N
    • SMILES: C=CCCN[C@H](C)C1=CC=CC=C1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5

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(R)-N-(1-Phenylethyl)but-3-en-1-amine Suppliers

Amadis Chemical Company Limited
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(CAS:177944-16-0)(R)-N-(1-Phenylethyl)but-3-en-1-amine
Order Number:A919173
Stock Status:in Stock
Quantity:100mg/250mg/500mg/5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:08
Price ($):150.0/192.0/273.0/1742.0/436.0
Email:sales@amadischem.com

Additional information on (R)-N-(1-Phenylethyl)but-3-en-1-amine

Introduction to (R)-N-(1-Phenylethyl)but-3-en-1-amine and Its Significance in Modern Chemical Research

Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, (R)-N-(1-Phenylethyl)but-3-en-1-amine (CAS No. 177944-16-0) stands out as a compound of significant interest due to its unique structural properties and potential applications. This introduction delves into the compound's characteristics, its relevance in contemporary research, and its implications for future developments in the chemical and pharmaceutical industries.

The molecular structure of (R)-N-(1-Phenylethyl)but-3-en-1-amine is characterized by a butenyl group linked to an amine functional group, with a (R)-configuration at the chiral center. This specific arrangement imparts unique stereochemical properties that make it a valuable candidate for various synthetic applications. The presence of a phenyl ring attached to an ethyl group enhances its reactivity and binding affinity, making it a promising intermediate in the synthesis of more complex molecules.

In recent years, there has been growing interest in chiral amines due to their role in asymmetric synthesis and their potential as pharmacologically active agents. The (R)-configuration of (R)-N-(1-Phenylethyl)but-3-en-1-amine makes it particularly useful in constructing enantiomerically pure compounds, which are often required for their efficacy and reduced side effects in drug development. Researchers have been exploring its utility in the synthesis of non-peptide ligands, which are gaining prominence in the treatment of various diseases.

One of the most compelling aspects of (R)-N-(1-Phenylethyl)but-3-en-1-amine is its potential application in the development of novel therapeutic agents. Studies have shown that derivatives of this compound exhibit inhibitory activity against certain enzymes and receptors, making them candidates for treating conditions such as inflammation, cancer, and neurological disorders. For instance, researchers have been investigating its role in modulating the activity of enzymes involved in pain signaling pathways. The compound's ability to interact selectively with biological targets underscores its significance as a building block for drug discovery.

The synthesis of (R)-N-(1-Phenylethyl)but-3-en-1-amine has also been a subject of extensive research. Various synthetic routes have been developed to achieve high yields and enantioselectivity, ensuring that the desired (R)-configuration is obtained with minimal racemization. These synthetic strategies often involve catalytic hydrogenation, asymmetric epoxidation, or other advanced organic transformations. The optimization of these processes not only improves the accessibility of the compound but also contributes to the development of more efficient synthetic methodologies.

Advances in computational chemistry have further enhanced our understanding of (R)-N-(1-Phenylethyl)but-3-en-1-amine's reactivity and interactions. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the molecular level. These insights are crucial for designing more effective derivatives with improved pharmacological properties. Additionally, computational methods have been used to predict the metabolic pathways by which this compound might be processed in vivo, aiding in the assessment of its safety and potential side effects.

The pharmaceutical industry has taken note of (R)-N-(1-Phenylethyl)but-3-en-1-amine's potential and is actively exploring its applications in drug development. Several companies have initiated programs to synthesize derivatives of this compound with enhanced bioavailability and target specificity. These efforts are part of a broader trend towards developing personalized medicine approaches, where compounds are tailored to individual patient needs based on their genetic profiles and disease characteristics.

Beyond pharmaceuticals, (R)-N-(1-Phenylethyl)but-3-en-1-amine has shown promise in other areas such as materials science and agrochemicals. Its unique structural features make it a suitable candidate for developing novel polymers with specific properties or for use as an intermediate in crop protection agents. The versatility of this compound underscores its importance as a chemical building block with diverse applications.

In conclusion, (R)-N-(1-Phenylethyl)but-3-en-1-amine (CAS No. 177944-16-0) is a compound with significant potential in modern chemical research. Its unique structural properties, coupled with its utility in asymmetric synthesis and drug development, make it a valuable asset for researchers across various fields. As our understanding of its applications continues to grow, so too does its importance in advancing scientific knowledge and developing innovative solutions to global challenges.

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Amadis Chemical Company Limited
(CAS:177944-16-0)(R)-N-(1-Phenylethyl)but-3-en-1-amine
A919173
Purity:99%/99%/99%/99%/99%
Quantity:100mg/250mg/500mg/5g/1g
Price ($):150.0/192.0/273.0/1742.0/436.0
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